2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom at the 2-position of the benzamide ring and a tetrazole moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
The reaction is typically performed in the presence of a catalyst such as copper(I) iodide (CuI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the tetrazole ring can produce various oxidized species .
Scientific Research Applications
2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist of GPCRs, modulating various signaling pathways . The tetrazole ring plays a crucial role in binding to the target proteins, while the bromine atom may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound shares the tetrazole and benzamide moieties but lacks the bromine atom, which may result in different reactivity and biological activity.
2-phenylbenzimidazole: While structurally different, this compound also features a benzamide core and is used in similar research applications.
Uniqueness
2-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the bromine atom and the tetrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific investigations .
Properties
Molecular Formula |
C14H10BrN5O |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
2-bromo-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-13-7-2-1-6-12(13)14(21)17-10-4-3-5-11(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
UVYRRMBIVOQNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
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